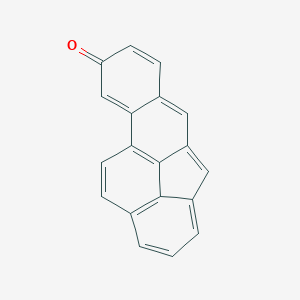

4,5-Oxochrysene

Descripción general

Descripción

4,5-Oxochrysene is a polycyclic aromatic hydrocarbon that is commonly found in the environment as a result of incomplete combustion of organic matter. It has been identified as a potential carcinogen and mutagen, and has been the subject of extensive research in the fields of environmental, medical, and industrial chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of 4,5-Oxochrysene involves several synthetic routes. One method includes the cyclization of appropriate precursors under specific conditions. For example, the preparation of 1,2,3,4,5,6,11,12-octahydro-8-methoxy-1-oxochrysene involves the use of hydroaromatic steroid hormones .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar cyclization reactions with optimized conditions for yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 4,5-Oxochrysene undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of quinones or other oxygenated derivatives.

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced derivatives.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include hydrogen gas in the presence of a palladium catalyst.

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents.

Major Products Formed:

Oxidation: Quinones and other oxygenated derivatives.

Reduction: Reduced derivatives such as dihydro-oxochrysene.

Substitution: Halogenated or alkylated derivatives.

Aplicaciones Científicas De Investigación

4,5-Oxochrysene has diverse applications in scientific research due to its unique properties. It is used in studies involving synthesis, catalysis, and material science. In environmental chemistry, it is studied for its role as a pollutant and its potential health effects. In medical research, it is investigated for its mutagenic and carcinogenic properties, which can provide insights into cancer mechanisms and potential therapeutic targets.

Mecanismo De Acción

The mechanism by which 4,5-Oxochrysene exerts its effects involves its interaction with cellular components. It can form adducts with DNA, leading to mutations and potentially carcinogenesis. The compound’s mutagenic activity is influenced by its electronic structure and the presence of specific functional groups . It can also interact with enzymes involved in detoxification, leading to the formation of reactive intermediates that can cause cellular damage.

Comparación Con Compuestos Similares

- Benz(a)aceanthrylene

- 5-Methylchrysene

- 1,10-Diazachrysene

- 4,10-Diazachrysene

Comparison: 4,5-Oxochrysene is unique due to its specific electronic structure and the presence of an oxo group at the 4,5 positions. This structure influences its reactivity and mutagenic potential. Compared to similar compounds like benz(a)aceanthrylene and 5-methylchrysene, this compound exhibits distinct mutagenic activity due to its specific functional groups .

Actividad Biológica

4,5-Oxochrysene is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activities. This compound is structurally related to chrysene, a known carcinogen, and its derivatives have been studied for various pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a fused ring structure with a ketone functional group at positions 4 and 5. Its molecular formula is C15H10O, and it exhibits unique chemical reactivity due to the presence of the carbonyl groups.

Antimicrobial Activity

Recent studies have indicated that this compound and its derivatives possess significant antimicrobial properties. For instance, a series of oxazolone-based compounds derived from this compound demonstrated potent antibacterial effects against various Gram-positive and Gram-negative bacteria. The mechanism of action involves the inhibition of bacterial quorum sensing (QS), which regulates virulence factors in pathogens like Pseudomonas aeruginosa and Staphylococcus aureus .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound Derivative A | S. aureus | 10 µg/mL |

| This compound Derivative B | E. coli | 15 µg/mL |

| This compound Derivative C | P. aeruginosa | 20 µg/mL |

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been investigated. Studies show that it can inhibit lipoxygenase (LOX) activity, which is crucial in the inflammatory response. The inhibition of LOX leads to reduced production of leukotrienes, mediators involved in inflammation .

Table 2: Inhibition of Lipoxygenase by this compound

| Compound | IC50 (µM) |

|---|---|

| This compound | 41 µM |

| Standard Drug | 25 µM |

Anticancer Activity

The anticancer potential of this compound has been a focal point in recent pharmacological studies. Various derivatives have shown promising results against different cancer cell lines. For example, compounds derived from oxazolones exhibited significant cytotoxicity against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines .

Case Study: Anticancer Efficacy

In a study examining the effects of this compound on MCF-7 cells:

- Methodology : MCF-7 cells were treated with varying concentrations of the compound.

- Findings : A dose-dependent increase in apoptosis was observed with an IC50 value of approximately 30 µM.

- : The compound induces apoptosis through the intrinsic pathway involving mitochondrial dysfunction.

The biological activities of this compound can be attributed to several mechanisms:

- Quorum Sensing Inhibition : Disruption of bacterial communication systems.

- Enzyme Inhibition : Targeting specific enzymes involved in inflammatory pathways.

- Induction of Apoptosis : Triggering programmed cell death in cancer cells.

Propiedades

IUPAC Name |

pentacyclo[14.2.1.03,8.09,18.012,17]nonadeca-1(19),2,4,7,9(18),10,12(17),13,15-nonaen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H10O/c20-15-6-4-12-8-14-9-13-3-1-2-11-5-7-16(17(12)10-15)19(14)18(11)13/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYXDWUOPSZQMRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=C4C3=C(C=C2)C5=CC(=O)C=CC5=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401007148 | |

| Record name | 8H-Cyclopenta[def]chrysen-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401007148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86853-91-0 | |

| Record name | 4H-Cyclopenta(def)chrysen-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086853910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8H-Cyclopenta[def]chrysen-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401007148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.